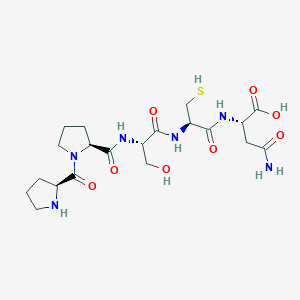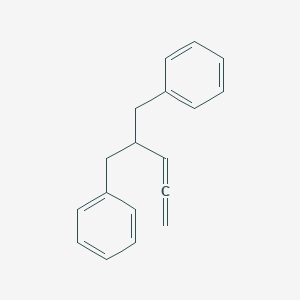![molecular formula C12H18N2O B14191632 (1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922339-90-0](/img/structure/B14191632.png)
(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclopropane ring.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or cyclopropane derivatives.
Applications De Recherche Scientifique
(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine: A stereoisomer with different biological activity.
N,N-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine: Lacks one methyl group, leading to different chemical properties.
N,N,2-Trimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine: Pyridine moiety at a different position, affecting its reactivity.
Uniqueness
(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
922339-90-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(1S,2S)-N,N,2-trimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(10,14(2)3)9-15-11-5-4-6-13-8-11/h4-6,8,10H,7,9H2,1-3H3/t10-,12+/m0/s1 |
Clé InChI |
IPQAFDZJKBCYDC-CMPLNLGQSA-N |
SMILES isomérique |
C[C@H]1C[C@]1(COC2=CN=CC=C2)N(C)C |
SMILES canonique |
CC1CC1(COC2=CN=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)

![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)



![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
